molecular formula C14H10N2O B2980618 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- CAS No. 1417640-16-4

1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Cat. No.: B2980618
CAS No.: 1417640-16-4
M. Wt: 222.247
InChI Key: RFLWKIUUHREFSC-UHFFFAOYSA-N
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Description

1(2H)-Isoquinolinone, 7-(4-pyridinyl)- is a heterocyclic compound that features both isoquinolinone and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- typically involves the condensation of isoquinoline derivatives with pyridine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the isoquinolinone and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Isoquinolinone, 7-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully saturated isoquinolinone compounds.

Scientific Research Applications

1(2H)-Isoquinolinone, 7-(4-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone derivatives: Compounds with similar isoquinolinone structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

1(2H)-Isoquinolinone, 7-(4-pyridinyl)- is unique due to its combined isoquinolinone and pyridine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

7-pyridin-4-yl-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLWKIUUHREFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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